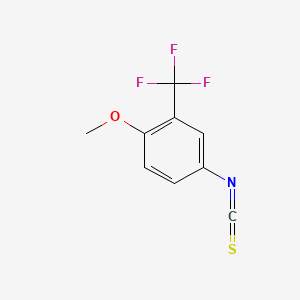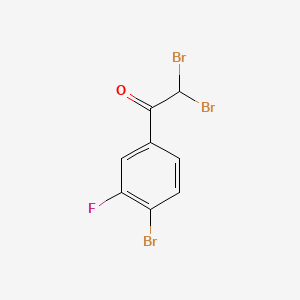
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO and a molecular weight of 374.83 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone typically involves the bromination of 1-(4-bromo-3-fluorophenyl)ethanone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds via electrophilic addition, where bromine atoms are added to the carbon-carbon double bond of the ethanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form 1-(4-bromo-3-fluorophenyl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Nucleophilic substitution: Substituted ethanones or ethanols.
Reduction: 1-(4-bromo-3-fluorophenyl)ethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing nucleophilic attack on the carbonyl carbon. This leads to the formation of various substituted products. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-fluorophenyl)ethanone
- 2,2-Dibromo-1-(3-fluorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H4Br3FO |
|---|---|
Molekulargewicht |
374.83 g/mol |
IUPAC-Name |
2,2-dibromo-1-(4-bromo-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-5-2-1-4(3-6(5)12)7(13)8(10)11/h1-3,8H |
InChI-Schlüssel |
MKTOHODLLPVSKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



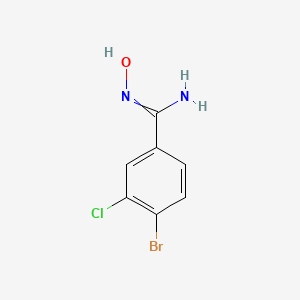

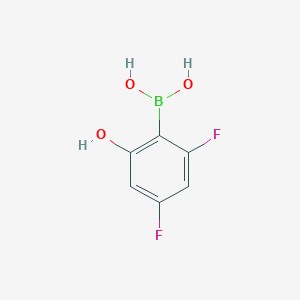

![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

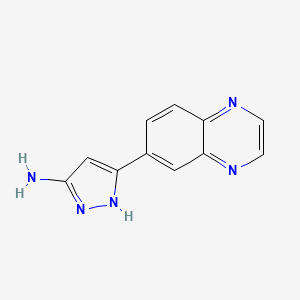
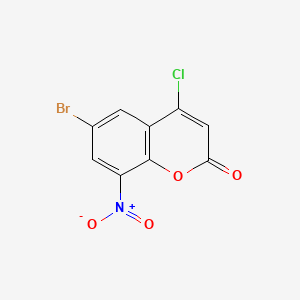
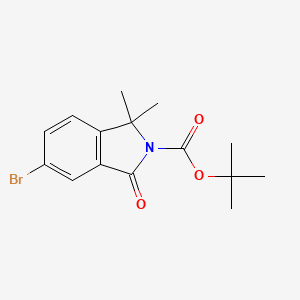


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
